3,17-Dampa
CAS No.: 168412-87-1
Cat. No.: VC21350886
Molecular Formula: C52H56P2
Molecular Weight: 480.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168412-87-1 |
|---|---|
| Molecular Formula | C52H56P2 |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | [(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
| Standard InChI | InChI=1S/C30H40O5/c1-18(31)34-23-12-14-29(3)21(16-23)17-24(20-6-8-22(33-5)9-7-20)28-25-10-11-27(35-19(2)32)30(25,4)15-13-26(28)29/h6-9,17,23-28H,10-16H2,1-5H3/t23-,24+,25-,26-,27-,28-,29-,30-/m0/s1 |
| Standard InChI Key | IMWRDPRQZBFXIQ-HYAUSYAKSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C=C2C1)C5=CC=C(C=C5)OC)CC[C@@H]4OC(=O)C)C)C |
| SMILES | CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)C5=CC=C(C=C5)OC)CCC4OC(=O)C)C)C |
| Canonical SMILES | CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)C5=CC=C(C=C5)OC)CCC4OC(=O)C)C)C |
Introduction
Chemical Structure and Properties
DAMPA, chemically identified as 2,4-diamino-N10-methylpteroic acid, represents a key metabolite in the biotransformation pathway of methotrexate, an established antifolate medication widely employed in oncology and for managing autoimmune conditions. The formation of DAMPA occurs through hydrolytic processes involving methotrexate, specifically through the cleavage of the carboxyl-terminal glutamate residue. This structural modification significantly alters the compound's pharmacokinetic profile while retaining certain biological activities of the parent molecule.
The compound exhibits distinctive physicochemical properties that influence its metabolic fate and biological interactions:
-
DAMPA demonstrates lower water solubility compared to methotrexate
-
It primarily undergoes hepatic metabolism through glucuronide conjugation
-
The compound is eliminated predominantly through non-renal (biliary) pathways
-
DAMPA exhibits more rapid elimination kinetics than methotrexate following enzymatic conversion
These properties contribute significantly to DAMPA's distinctive pharmacological profile and therapeutic applications, particularly in cases of methotrexate toxicity management.
Biological Activity and Mechanism of Action
Folate Pathway Inhibition
DAMPA exhibits significant biological activity primarily through its inhibition of dihydrofolate reductase (DHFR), an enzyme critical in the folate pathway. By inhibiting DHFR, DAMPA disrupts nucleotide synthesis, which is essential for DNA and RNA production. This mechanism contributes to its role in modulating the effects of methotrexate and explains aspects of its toxicity profile.
Research suggests DAMPA may function through two potential mechanisms. It may either directly inhibit DHFR or undergo metabolic conversion to methotrexate, which then targets DHFR . Experimental evidence indicates both mechanisms might operate simultaneously, though biochemical analyses suggest predominant activity through conversion to methotrexate, similar to the de novo synthesis of pteridine-sulfa drugs from sulfa precursors in Plasmodium falciparum .
Antimalarial Properties
Studies have demonstrated that DAMPA exhibits inhibitory effects against Plasmodium falciparum, with 50% inhibitory concentrations (IC50) in vitro of 446 ng/ml against antifolate-sensitive strains and 812 ng/ml against highly resistant strains under physiological folate conditions . This activity appears to target the folate synthesis pathway in the parasite, offering potential applications in antimalarial therapy.
The differential sensitivity between wild-type and mutant strains is particularly noteworthy. While traditional antifolates like pyrimethamine show approximately 1,000-fold difference in efficacy between sensitive and resistant strains, DAMPA demonstrates a much smaller resistance gap of less than 25-fold . This favorable resistance profile suggests potential advantages for DAMPA-based compounds in overcoming established antifolate resistance mechanisms.
Experimental Findings and Research Data
Yeast Model Studies
Research utilizing Saccharomyces cerevisiae models provided valuable insights into DAMPA's mechanism of action. In experiments with yeast strains dependent on Plasmodium falciparum DHFR for survival, DAMPA demonstrated specific inhibitory activity at concentrations of 360 μg/ml . Comparative studies between yeast lines expressing wild-type versus mutant P. falciparum DHFR revealed differential inhibition patterns that paralleled observations in malaria parasites.
The experimental data demonstrated IC50 values of 400 ng/ml against wild-type enzyme and 16,000 ng/ml against the quadruple mutant . Importantly, isogenic yeast lines dependent on native yeast DHFR showed no inhibition, confirming the specificity of DAMPA or its metabolites for Plasmodium DHFR over mammalian homologs.
Clinical Applications and Therapeutic Relevance
Role in Methotrexate Toxicity Management
DAMPA has gained significant clinical importance through its formation during glucarpidase therapy for methotrexate toxicity. Glucarpidase (Voraxaze), an FDA-approved recombinant carboxypeptidase enzyme, rapidly hydrolyzes methotrexate into glutamate and DAMPA . This enzymatic conversion provides a critical rescue mechanism for patients experiencing toxic methotrexate levels due to delayed clearance, typically resulting from renal dysfunction.
Clinical studies have demonstrated that glucarpidase treatment reduces circulating methotrexate concentrations by over 97% within 15 minutes of administration, with sustained reductions exceeding 95% for up to 8 days in most patients . This rapid conversion to DAMPA represents a vital therapeutic intervention for preventing potentially life-threatening methotrexate toxicity in vulnerable patients.
The clinical evidence indicates that DAMPA formation through glucarpidase treatment provides effective management of methotrexate toxicity with minimal associated adverse effects, offering a critical therapeutic option for patients with compromised renal function who are receiving high-dose methotrexate therapy.
Pharmacokinetics and Metabolism
DAMPA demonstrates distinct pharmacokinetic properties that differentiate it from its parent compound methotrexate. Following formation through glucarpidase-mediated hydrolysis, DAMPA undergoes more rapid elimination compared to methotrexate . The compound primarily follows hepatic metabolism pathways, specifically through glucuronide conjugation, with subsequent biliary excretion rather than renal clearance .
This metabolic profile offers particular advantages in the context of renal dysfunction, where methotrexate elimination is severely compromised. The non-renal clearance mechanisms for DAMPA provide an alternative elimination pathway that remains functional even in patients with severely impaired kidney function, explaining the clinical utility of glucarpidase in managing methotrexate toxicity in these populations .
The differential elimination characteristics between DAMPA and methotrexate have been documented in clinical studies, with DAMPA consistently demonstrating more rapid clearance following glucarpidase administration . This pharmacokinetic advantage contributes significantly to the therapeutic efficacy of glucarpidase in rapidly reducing toxic methotrexate concentrations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume